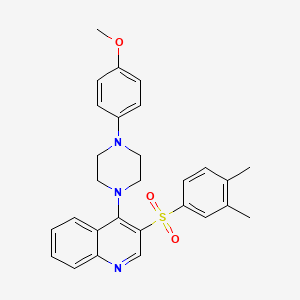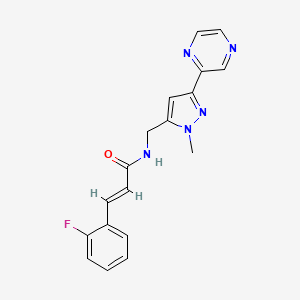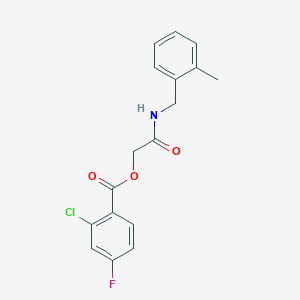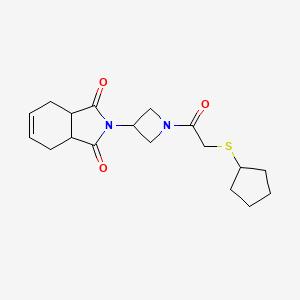
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline, also known as DMPSQ, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPSQ is a quinoline-based compound that has been synthesized using various methods.
Wirkmechanismus
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that phosphorylates various proteins involved in cellular processes. This compound inhibits the activity of CK2 by preventing the transfer of phosphate groups from ATP to the target protein, thereby blocking the phosphorylation process.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. This compound has also been shown to have neuroprotective effects by inhibiting the activity of CK2, which plays a crucial role in neuronal survival and death.
Vorteile Und Einschränkungen Für Laborexperimente
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has several advantages for lab experiments. This compound is a potent inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various biological processes. This compound has also been shown to have low toxicity, which makes it a suitable candidate for in vivo studies. However, this compound has some limitations for lab experiments, including its poor solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has several potential future directions for scientific research. This compound has been shown to have anti-cancer properties, and further studies are needed to determine its efficacy in vivo. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic purposes. This compound has also been shown to have potential as a tool for studying the role of CK2 in various biological processes, including circadian rhythms, signal transduction, and gene expression.
Synthesemethoden
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The most common method used for the synthesis of this compound is the Buchwald-Hartwig coupling reaction. This method involves the reaction of 3,4-dimethylphenylsulfonyl chloride with 4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, DNA repair, and apoptosis. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. This compound has also been used as a tool to study the role of CK2 in various biological processes, including circadian rhythms, signal transduction, and gene expression.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-20-8-13-24(18-21(20)2)35(32,33)27-19-29-26-7-5-4-6-25(26)28(27)31-16-14-30(15-17-31)22-9-11-23(34-3)12-10-22/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLQFEGAMFOMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2697424.png)
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide](/img/structure/B2697425.png)
![Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate](/img/structure/B2697427.png)







